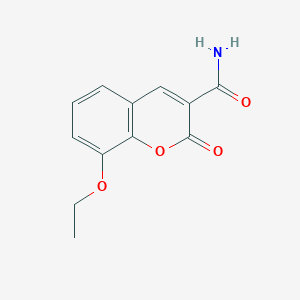![molecular formula C13H19NO B5266587 N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)
N-[1-(2,4-dimethylphenyl)ethyl]propanamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]propanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It was first approved by the FDA in 1998 and has since become a popular drug due to its ability to enhance cognitive function and improve alertness.
Scientific Research Applications
Synthesis and Antibacterial Activity
N-[1-(2,4-Dimethylphenyl)ethyl]propanamide derivatives have been synthesized and evaluated for their antibacterial activity. One study synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogues, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Biological Screening
In another study, various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized. These compounds were then screened against Gram-negative and Gram-positive bacteria, as well as for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. Most compounds displayed moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Chronobiotic Activity
A compound closely related to this compound, namely N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, was synthesized and evaluated for its chronobiotic properties. It exhibited full agonism at human melatonin MT(1) and MT(2) receptors and showed potential in chronobiology, with effects in rat models (Epperson et al., 2004).
Crystal Structure and Herbicidal Activity
Research has been conducted on compounds with structural similarities to this compound, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. This compound showed effective herbicidal activity, highlighting potential applications in agriculture (Liu et al., 2008).
Fluorescent Chemosensors
A chemosensor based on a similar compound, 3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamide, was developed for detecting Zn2+ ions in aqueous media. This highlights the potential use of related compounds in developing fluorescent chemosensors for metal ion detection (Kim et al., 2016).
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-13(15)14-11(4)12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHYUZMRRBAYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


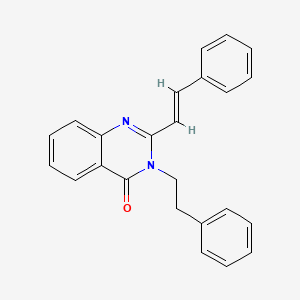
![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5266513.png)
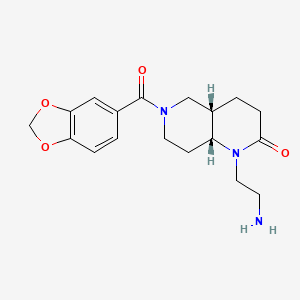
![2-phenyl-5-propyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5266523.png)
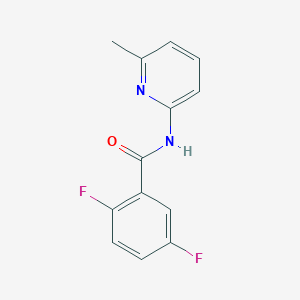

![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)
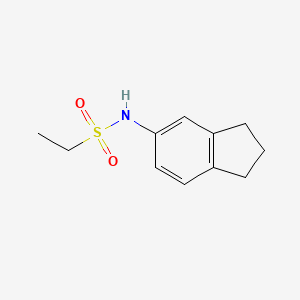
![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)
